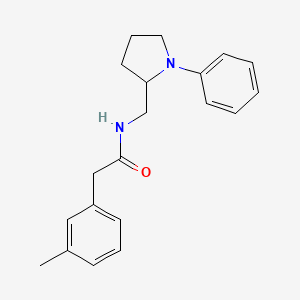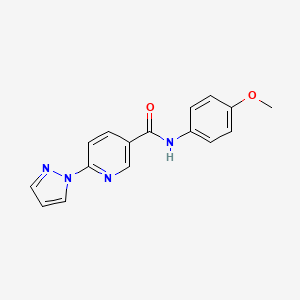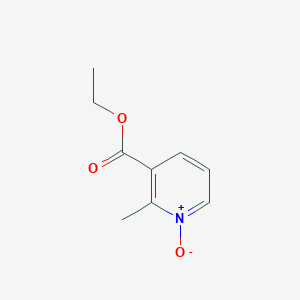![molecular formula C17H16N4O3S2 B2473881 4-(ピロリジン-1-イルスルホニル)-N-(チエノ[2,3-d]ピリミジン-4-イル)ベンザミド CAS No. 899734-46-4](/img/structure/B2473881.png)
4-(ピロリジン-1-イルスルホニル)-N-(チエノ[2,3-d]ピリミジン-4-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a pyrrolidinylsulfonyl group with a thieno[2,3-d]pyrimidinyl moiety, making it a promising candidate for various biological activities.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Potential therapeutic agent for treating neurodegenerative disorders due to its inhibitory activity against specific enzymes.
Industry: Used in the development of novel materials and chemical processes.
作用機序
Target of Action
The primary target of this compound is tubulin and Phosphodiesterase10A (PDE10A) . Tubulin is a globular protein and is the main constituent of microtubules in cells, playing a crucial role in cell division. PDE10A is an enzyme that breaks down cyclic nucleotides, playing a key role in signal transduction in neurons .
Mode of Action
This compound exhibits strong antiproliferative activities against cancer cell lines . It can significantly inhibit tubulin polymerization , leading to the disruption of microtubule dynamics, which is critical for cell division. This results in the induction of G2/M arrest and apoptosis through the mitochondrial pathway .
In the case of PDE10A, the compound inhibits the enzyme, leading to an increase in the levels of cyclic nucleotides, which can potentiate certain receptor signaling pathways .
Biochemical Pathways
The compound affects the microtubule dynamics in cells by inhibiting tubulin polymerization . This disrupts the normal cell cycle, particularly the transition from the G2 phase to the M phase, leading to cell cycle arrest .
In the context of PDE10A inhibition, it affects the cAMP/protein kinase A (PKA) signaling pathway . This can lead to the potentiation of certain receptor signaling pathways, such as D1-receptor signaling and adenosine A2A receptor signaling .
Result of Action
The compound’s action results in the significant inhibition of cancer cell proliferation . It also induces apoptosis, a form of programmed cell death, through the mitochondrial pathway . Furthermore, it can suppress the migration of cancer cells and the formation of a vascular network .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The pyrrolidinylsulfonyl group is then introduced via sulfonylation reactions, followed by the coupling of the benzamide moiety under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs .
化学反応の分析
Types of Reactions
4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Another compound with a similar core structure but different substituents, showing inhibitory activity against PDE10A.
(2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone: Exhibits strong antiproliferative activities against cancer cell lines.
Uniqueness
4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit PDE10A with high specificity makes it a valuable compound for further research and potential therapeutic applications .
特性
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c22-16(20-15-14-7-10-25-17(14)19-11-18-15)12-3-5-13(6-4-12)26(23,24)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPCKQDXGRSKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)
![N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide](/img/structure/B2473804.png)
![1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane](/img/structure/B2473805.png)

![{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2473808.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473809.png)





![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2473821.png)
